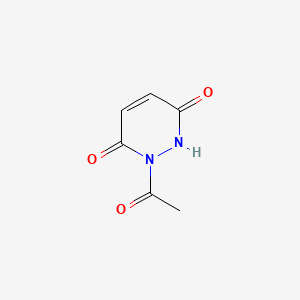
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3. This compound is part of the pyridazinedione family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions to form the desired pyridazinedione ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinedione derivatives, which can exhibit different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and polymers
Wirkmechanismus
The mechanism of action of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A parent compound with similar nitrogen positioning but lacking the carbonyl group.
Pyridazinone: A derivative with a keto functionality at position 3.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is unique due to its specific substitution pattern and the presence of both acetyl and carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
16044-44-3 |
|---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-acetyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10) |
InChI-Schlüssel |
VYLGKHOSCXXTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)C=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





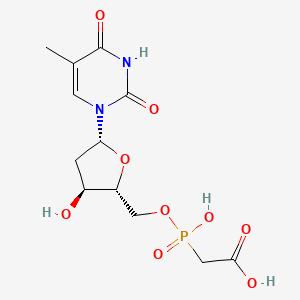
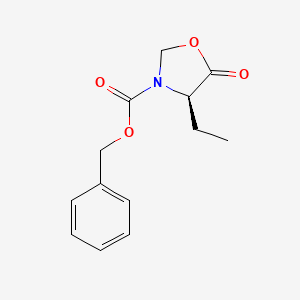
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

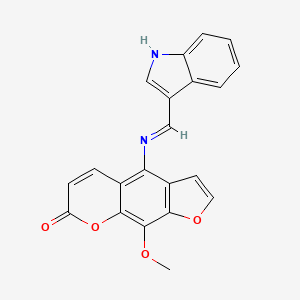

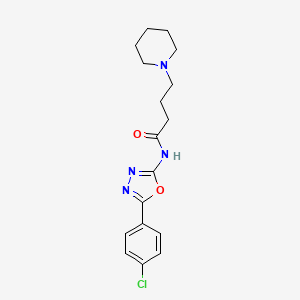
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
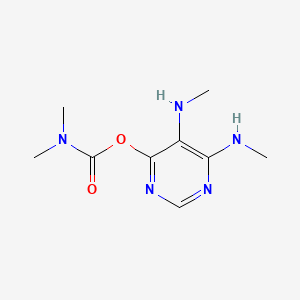
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

